

Synthesis and characterization of Thionordiazepam

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Compound of Interest

Compound Name: Thionordiazepam

Cat. No.: B188881

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An In-depth Technical Guide on the Synthesis and Characterization of **Thionordiazepam**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Thionordiazepam** (7-chloro-5-phenyl-1H-benzo[e][1][2]diazepine-2(3H)-thione).

Thionordiazepam, a thione derivative of nordiazepam, is a benzodiazepine analog used as an analytical reference standard and in the study of benzodiazepine derivatives.[1][3] Its molecular formula is $C_{15}H_{11}ClN_2S$, with a molecular weight of approximately 286.78 g/mol.[1] This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound.

Synthesis of Thionordiazepam

The synthesis of **Thionordiazepam** is typically achieved through a multi-step process commencing with the acylation of 2-amino-5-chlorobenzophenone, followed by cyclization to form the benzodiazepine core, and concluding with a thionation reaction.

Synthetic Pathway Overview

The primary route involves a two-stage process:

- **Formation of the Lactam Precursor:** Synthesis of 7-chloro-5-phenyl-1H-benzo[e]diazepin-2(3H)-one from 2-amino-5-chlorobenzophenone. This involves an acylation reaction with chloroacetyl chloride, followed by a cyclization step.

- Thionation: Conversion of the lactam group (C=O) of the precursor to a thione group (C=S) using a thionating agent, most commonly Lawesson's Reagent.



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Caption: Synthetic pathway of **Thionordiazepam**.

Experimental Protocol: Synthesis

Step 1: Acylation of 2-Amino-5-chlorobenzophenone

- In a suitable reaction vessel, dissolve 2-amino-5-chlorobenzophenone in a non-polar solvent such as hexane.
- Add chloroacetyl chloride to the solution. An exemplary molar ratio is 1.08 mol of substrate to 1.36 mol of chloroacetyl chloride.
- Heat the exothermic reaction mixture to a temperature between 60–81°C. Elevated temperatures can reduce reaction times, but careful control is necessary to minimize byproducts.
- Maintain the temperature until the reaction is complete (monitored by TLC). This step yields 2-chloroacetamido-5-chlorobenzophenone with reported yields exceeding 90%.
- Cool the mixture and isolate the intermediate product.

Step 2: Cyclization to form the Lactam Precursor

- Dissolve the intermediate from Step 1 in a polar aprotic solvent like ethanol.
- Add an ammonia donor, such as urotropine (hexamethylenetetramine).
- Heat the mixture to 60-80°C for 4-14 hours, depending on the specific conditions, to facilitate the formation of the seven-membered diazepine ring.

- Upon completion, cool the reaction mixture and isolate the crude 7-chloro-5-phenyl-1H-benzo[e]diazepin-2(3H)-one.

Step 3: Thionation of the Lactam Precursor

- Suspend the lactam precursor in an anhydrous solvent such as toluene or THF.
- Add Lawesson's reagent to the suspension.
- Reflux the mixture for an extended period, typically 24–48 hours, to ensure efficient conversion of the carbonyl to a thione. Yields for this step are reported to be in the range of 60-75%.
- After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

Step 4: Purification

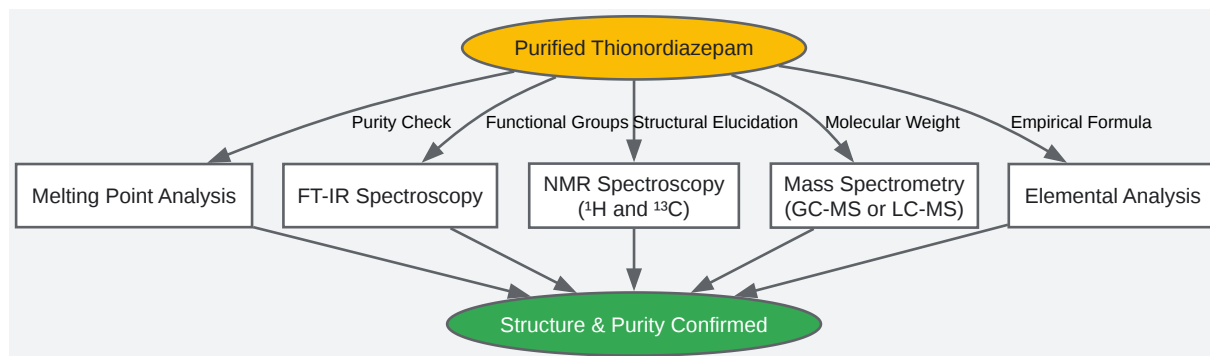
- The crude **Thionordiazepam** product is purified via recrystallization. A common method involves using a dimethylformamide (DMF)-water mixture (e.g., 1:6 mass ratio) at 20–30°C, which can yield over 98% product recovery.
- Alternatively, hot ethanol washes can be used, though this carries a risk of hydrolyzing the thione group.
- The final product, a yellow crystalline solid, is dried under vacuum.

Characterization of Thionordiazepam

A comprehensive characterization of the synthesized **Thionordiazepam** is essential to confirm its identity, purity, and structure. This involves a combination of spectroscopic and physical analysis methods.

Characterization Workflow

The typical workflow for characterizing the final product involves a series of analytical techniques to confirm the structure and assess purity.



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Caption: Experimental workflow for **Thionordiazepam** characterization.

Experimental Protocols: Characterization

- **Melting Point:** Determine the melting point of the crystalline solid using a standard melting point apparatus. A sharp melting point range indicates high purity.
- **FT-IR Spectroscopy:** Record the infrared spectrum using an FT-IR spectrometer. Prepare the sample as a KBr pellet or use an ATR accessory. Key absorptions to confirm are the thione (C=S) stretch and N-H stretches.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **¹H-NMR:** Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectrum on a high-field NMR spectrometer. Identify the characteristic chemical shifts for the aromatic and methylene protons.
 - **¹³C-NMR:** Record the ¹³C spectrum to identify all unique carbon environments in the molecule.
- **Mass Spectrometry (MS):** Perform GC-MS or LC-MS analysis to determine the molecular weight and fragmentation pattern. For GC-MS, use an appropriate column and temperature program. For LC-MS/MS, electrospray ionization in positive mode is common.

- **Elemental Analysis:** Conduct elemental analysis to determine the percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur. The experimental values should align with the theoretical values for the empirical formula $C_{15}H_{11}ClN_2S$ within a narrow margin (e.g., $\pm 0.3\%$).

Data Presentation

The following tables summarize the key physical and spectroscopic data for **Thionordiazepam**.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	$C_{15}H_{11}ClN_2S$	
Molecular Weight	286.78 g/mol	
Appearance	Yellow crystalline solid	
Melting Point	248-258°C	
UV λ_{max}	300 nm	
Solubility (at RT)	DMF: 15 mg/ml; DMSO: 10 mg/ml; Ethanol: 1 mg/ml	

Table 2: Spectroscopic and Analytical Data

Technique	Expected Data	Reference(s)
FT-IR (cm ⁻¹)	~3100–3300 (N-H stretch); ~1200–1250 (C=S stretch)	
¹ H-NMR (δ ppm)	~7.1–8.1 (aromatic protons); ~4.62 (CH ₂ protons)	
Mass Spec. (m/z)	286 (M ⁺), 285, 223	
Elemental Analysis	C, H, N, S values within ±0.3% of theoretical	
Theoretical %	C: 62.82%, H: 3.87%, Cl: 12.36%, N: 9.77%, S: 11.18%	

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